PAB protein - 156289-20-2

PAB protein

Catalog Number: EVT-1519023
CAS Number: 156289-20-2
Molecular Formula: C12H15NO4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Poly(A)-binding proteins are found in a variety of organisms, including yeast, plants, and mammals. They can be classified into two main categories based on their cellular localization: nuclear poly(A)-binding proteins, which are involved in the synthesis and regulation of poly(A) tails during mRNA processing, and cytoplasmic poly(A)-binding proteins, which primarily function in mRNA translation and stability.

Synthesis Analysis

Methods and Technical Details

The synthesis of poly(A)-binding proteins typically occurs through standard molecular biology techniques. In vitro transcription systems can be employed to produce these proteins using plasmids that encode the desired protein. The process involves:

  1. Cloning: The gene encoding the poly(A)-binding protein is cloned into an expression vector.
  2. Transcription: The plasmid is transcribed in a cell-free system or transformed into competent cells for protein expression.
  3. Purification: The expressed protein is purified using affinity chromatography techniques, often utilizing tags such as histidine for binding to metal-affinity resins.

For example, in a study involving the purification of poly(A)-binding protein from Caenorhabditis elegans, researchers utilized a combination of affinity purification and subsequent analysis via western blotting to confirm protein identity and purity .

Molecular Structure Analysis

Structure and Data

Poly(A)-binding proteins typically possess multiple RNA-recognition motifs that facilitate their binding to poly(A) tails. The structure of these proteins includes:

  • RNA-recognition motifs (RRM): These are conserved structural units critical for RNA binding.
  • Arginine-rich carboxy-terminal domain: This region is important for interactions with other proteins and RNA elements.

The binding affinity of poly(A)-binding proteins for poly(A) stretches is generally in the nanomolar range (2-7 nM), indicating strong interactions that are vital for their function .

Chemical Reactions Analysis

Reactions and Technical Details

Poly(A)-binding proteins participate in several chemical reactions related to mRNA metabolism:

  1. Binding to Poly(A) Tails: The primary reaction involves the non-covalent binding of poly(A)-binding proteins to the polyadenylate sequences at the 3' end of mRNAs.
  2. Interaction with Other Proteins: These proteins interact with various factors involved in mRNA processing, such as cleavage and polyadenylation specificity factor (CPSF) and poly(A) polymerase (PAP), facilitating the addition of adenine residues to the mRNA .

The dynamics of these interactions can be studied using techniques like ultraviolet cross-linking and analysis of cDNAs (CRAC), which provide insights into binding sites and affinities .

Mechanism of Action

Process and Data

The mechanism by which poly(A)-binding proteins exert their effects involves several steps:

  1. Binding to Nascent mRNAs: During transcription, these proteins bind to newly synthesized mRNAs as they emerge from RNA polymerase.
  2. Regulation of Polyadenylation: They assist in determining the length of the poly(A) tail by interacting with PAP, promoting processive synthesis.
  3. Stabilization and Translation Initiation: Once bound, they protect mRNAs from degradation while also facilitating translation by recruiting ribosomes.

Data indicate that variations in the G-content within poly(A) tails can significantly influence binding efficiency and subsequent translational outcomes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Poly(A)-binding proteins exhibit several notable physical properties:

  • Molecular Weight: Typically ranges from 60 kDa to over 100 kDa depending on the specific isoform.
  • Solubility: Generally soluble in physiological buffers due to their hydrophilic nature.
  • Stability: These proteins are stable under a range of physiological conditions but may denature under extreme pH or temperature conditions.

Chemical properties include their ability to form complexes with RNA through non-covalent interactions such as hydrogen bonding, van der Waals forces, and ionic interactions.

Applications

Scientific Uses

Poly(A)-binding proteins have numerous applications in scientific research:

  • Gene Expression Studies: Their role in mRNA stability makes them important for studies on gene regulation.
  • Biotechnology: They are utilized in developing cell-free protein synthesis systems for producing recombinant proteins .
  • Therapeutic Development: Understanding their mechanisms can lead to novel therapeutic strategies targeting diseases associated with dysregulated gene expression.
Structural Biology of PAB Proteins

Domain Architecture and RNA Recognition Motifs (RRMs)

RRM1–RRM4: Structural Features and Poly(A) Binding Specificity

Cytoplasmic PABPs (PABPC1) feature four tandem RNA recognition motifs (RRM1–RRM4), each adopting a conserved βαββαβ topology. These domains form a continuous RNA-binding surface where anti-parallel β-sheets create a trough-like groove for poly(A) recognition. Key conserved residues in the RNP1 and RNP2 motifs (e.g., Phe, Tyr, Lys) enable adenosine-specific binding via hydrogen bonding and base stacking. RRM1 and RRM2 exhibit the highest poly(A) affinity (KD ≈ 2–7 nM), while RRM3 and RRM4 stabilize extended interactions. Each RRM accommodates 3–4 adenosines, with a full PABPC1 molecule covering ~27 nucleotides cooperatively [7] [8]. Non-A residues (e.g., guanosine in poly(A) tails) disrupt RRM binding by impeding base-specific contacts, reducing affinity up to 30-fold [9].

PABC Domain: Protein-Protein Interaction Interfaces

The C-terminal PABC domain (~75 residues) adopts a globular five-helix bundle structure unrelated to RNA binding. This domain serves as a docking platform for proteins containing PABP-interacting motifs (PAM2), such as:

  • eRF3: Translation termination factor.
  • PAIP1/2: Translation enhancer/repressor.
  • Tob: Deadenylation complex component.The PABC binding cleft recognizes 12–15 residue peptides with conserved hydrophobic and acidic residues. For example, human PABC binds PAIP2 via helix α2 and α3 residues (e.g., Met16, Val68), with mutations here abolishing eIF4G recruitment and translational activation [4] [8].

Table 1: Functional Roles of PABPC1 Domains

DomainStructural FeaturesBinding Partners/Functions
RRM1–RRM2High-affinity poly(A) binding; β-sheet groovePoly(A) tail (core recognition)
RRM3–RRM4Auxiliary RNA stabilizationPoly(A) tail (processivity)
Linker regionProline-rich; unstructuredMultimerization; deadenylation regulation
PABCFive-helix bundleeRF3, PAIP1/2, Tob (translational control)

Nuclear vs. Cytoplasmic Isoforms (PABPN1 vs. PABPC1)

Nuclear PABPN1 is distinguished by a single RRM flanked by an N-terminal acidic domain and a C-terminal arginine-rich domain. Unlike PABPC1, PABPN1 binds shorter poly(A) segments (~10–12 adenosines) and relies on both its RRM and arginine-rich region for RNA interaction. Methylation of arginine residues modulates nuclear import but not RNA binding. PABPN1’s primary role is stimulating polyadenylation by poly(A) polymerase (PAP), increasing PAP processivity 50-fold to promote uniform tail lengths of ~200–250 nt [5] [6] [8].

Cytoplasmic PABPC1 utilizes its four RRMs for high-affinity poly(A) binding and enhances translation initiation via eIF4G tethering. Its nuclear exclusion signal confines it to the cytoplasm. Notably, PABPN1 lacks a PABC domain, explaining its inability to engage cytoplasmic translation factors [7] [8].

Table 2: Structural and Functional Comparison of PABP Isoforms

FeaturePABPN1 (Nuclear)PABPC1 (Cytoplasmic)
RRM Domains1 RRM + arginine-rich domain4 RRMs
Poly(A) Coverage10–12 nt~27 nt
Key DomainsAcidic N-terminus; unmethylated arginine-rich C-terminusLinker; PABC
Primary FunctionPolyadenylation processivity; tail length controlTranslation initiation; mRNA stability

Multimeric Assembly on Poly(A) Tails

Linear Array Formation Observed via TEM and Cross-Linking

Transmission electron microscopy (TEM) of PABPC1-poly(A) complexes reveals segmented, wormlike structures. Individual PABPC1 molecules (diameter: 10–12 nm) arrange linearly along poly(A), with each molecule occupying ~24–27 nt. Chemical cross-linking with bis-maleimidohexane confirms multimer size scales with poly(A) length: A24 (monomer), A48 (dimer), and A72 (trimer) yield complexes of 70–90 kDa, 140–200 kDa, and 210–260 kDa, respectively. Deletion of the linker-PABC region disrupts multimerization, confirming intermolecular contacts beyond RNA binding [3] [9].

Role of Linker Regions in Stabilizing Multimers

The unstructured proline-rich linker (residues 400–500 in human PABPC1) enables trans interactions between RRM2 of one molecule and the linker of another. This stabilizes contiguous PABPC1 arrays on poly(A) and regulates deadenylation kinetics. Deleting the linker reduces multimer stability 3-fold in vitro, slowing Pop2–Ccr4 deadenylase activity by impeding RNA substrate accessibility. Mutants lacking the linker exhibit synthetic lethality with 5′–3′ decay pathway defects, underscoring physiological relevance [9] [10].

Key Takeaways

  • RRM plasticity: PABPC1 RRMs bind poly(A) cooperatively, but non-A residues disrupt affinity.
  • Isoform specialization: PABPN1 controls tail length; PABPC1 drives translation via PABC.
  • Multimer mechanics: Linker-mediated trans interactions enable linear arrays that modulate mRNA decay.

These structural insights elucidate how PABPs act as central adaptors integrating poly(A) tail status with cellular mRNA metabolism.

Properties

CAS Number

156289-20-2

Product Name

PAB protein

Molecular Formula

C12H15NO4

Synonyms

PAB protein

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